NHS-NH-(diethylamino)ethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NHS-NH-(diethylamino)ethyl benzoate is a compound primarily used for N-glycan labeling . It has a molecular formula of C18H23N3O6 and a molecular weight of 377.39 g/mol . This compound is significant in various scientific research fields due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NHS-NH-(diethylamino)ethyl benzoate involves the reaction of N-hydroxysuccinimide (NHS) with NH-(diethylamino)ethyl benzoate under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
NHS-NH-(diethylamino)ethyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with amine-containing compounds to form stable amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form NHS and NH-(diethylamino)ethyl benzoate.
Common Reagents and Conditions
Reagents: Common reagents include NHS, DCC, and DMF.
Conditions: Reactions typically occur at room temperature with controlled pH and solvent conditions.
Major Products
The major products formed from these reactions include labeled N-glycans and other amine-containing compounds .
Wissenschaftliche Forschungsanwendungen
NHS-NH-(diethylamino)ethyl benzoate is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of NHS-NH-(diethylamino)ethyl benzoate involves the formation of stable amide bonds with amine-containing compounds . This reaction is facilitated by the NHS ester group, which acts as an activating agent . The molecular targets include primary amines in proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NHS-ester compounds: These include NHS-biotin and NHS-fluorescein, which are also used for labeling amine-containing compounds.
Diethylaminoethyl derivatives: Compounds like diethylaminoethyl cellulose are used in similar applications.
Uniqueness
NHS-NH-(diethylamino)ethyl benzoate is unique due to its specific application in N-glycan labeling, which is not commonly seen in other NHS-ester compounds . Its ability to form stable amide bonds with high efficiency makes it a valuable tool in various research fields .
Eigenschaften
Molekularformel |
C18H23N3O6 |
---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C18H23N3O6/c1-3-20(4-2)11-12-26-17(24)13-5-7-14(8-6-13)19-18(25)27-21-15(22)9-10-16(21)23/h5-8H,3-4,9-12H2,1-2H3,(H,19,25) |
InChI-Schlüssel |
XZCDDISCLBJVRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.